![molecular formula C11H16O3 B14393734 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one CAS No. 88536-89-4](/img/structure/B14393734.png)
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 31 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves multiple steps, typically starting with the preparation of the cyclopenta[c]furan core. This core can be synthesized through a series of cyclization reactions, followed by the introduction of the methyl and oxopropyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one: shares similarities with other cyclopenta[c]furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications.
Properties
CAS No. |
88536-89-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3a-methyl-4-(2-oxopropyl)-4,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-3-one |
InChI |
InChI=1S/C11H16O3/c1-7(12)5-8-3-4-9-6-14-10(13)11(8,9)2/h8-9H,3-6H2,1-2H3 |
InChI Key |
QVRJPSQPUFGSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC2C1(C(=O)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





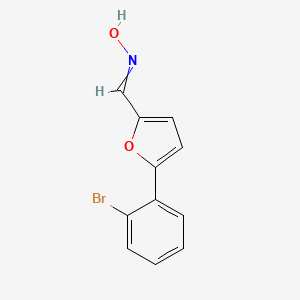
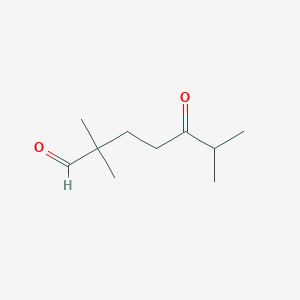

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
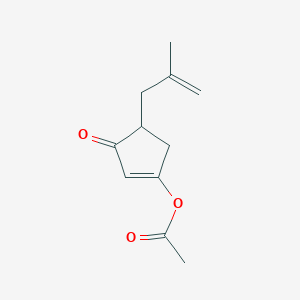
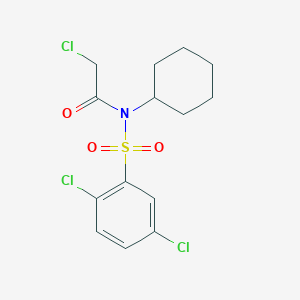


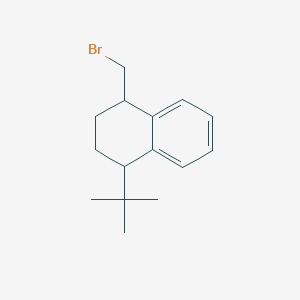
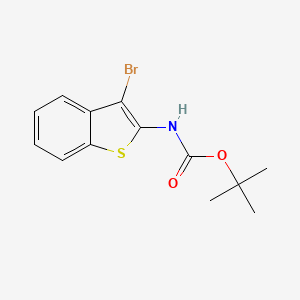
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
